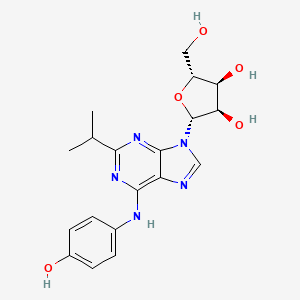
3-(2H-tetrazol-5-yl)pyridine
Vue d'ensemble
Description
3-(2H-tetrazol-5-yl)pyridine is a compound with the molecular formula C6H5N5 and a molecular weight of 147.14 . It is a solid substance and contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The structure and identity were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .Molecular Structure Analysis
The molecular structure of 3-(2H-tetrazol-5-yl)pyridine was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation . It contains total 17 bond(s); 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s) and 1 Pyridine(s) .Applications De Recherche Scientifique
Medicine: Antihypertensive Drugs
3-(2H-tetrazol-5-yl)pyridine: derivatives are utilized in the pharmaceutical industry as active ingredients in antihypertensive drugs . These compounds, due to their tetrazole moiety, can act as bioisosteres for carboxylic acid groups, offering a metabolically stable alternative with a similar pharmacokinetic profile .
Agriculture: Plant Growth Regulators
In agriculture, tetrazole derivatives, including 3-(2H-tetrazol-5-yl)pyridine , are explored for their potential as plant growth regulators . Their high nitrogen content could influence plant growth and yield, although specific applications in this domain are still under research.
Photography: Photoluminescent Materials
Tetrazole compounds are known for their application in photography, particularly in the development of photoluminescent materials . While specific uses of 3-(2H-tetrazol-5-yl)pyridine in photography are not detailed, the tetrazole group’s properties suggest potential in this field.
Explosives: Energetic Materials
The high nitrogen content of tetrazoles makes them suitable for use in explosives as energetic materials . 3-(2H-tetrazol-5-yl)pyridine could be a component in the design of high-energy density materials due to its stable ring structure and energy-rich characteristics.
Energy Systems: Components of Energy-Saturated Systems
Tetrazole derivatives are components of energy-saturated systems and functional materials . The 3-(2H-tetrazol-5-yl)pyridine structure could be utilized in the development of new materials for energy storage and transfer, contributing to more efficient energy systems.
Functional Materials: Coordination Polymers
3-(2H-tetrazol-5-yl)pyridine: can serve as a building block for coordination polymers with potential applications in catalysis, gas storage, and separation technologies . Its ability to form stable and complex structures makes it valuable for creating new functional materials with specific properties.
Safety And Hazards
Propriétés
IUPAC Name |
3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHDFHDDVELCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186227 | |
| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-tetrazol-5-yl)pyridine | |
CAS RN |
3250-74-6 | |
| Record name | 3-(2H-Tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3250-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003250746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2H-tetrazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-PYRIDYL)TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC84PPS834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(2H-tetrazol-5-yl)pyridine an interesting ligand for coordination chemistry?
A1: 3-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring both a pyridine ring and a tetrazole ring. This structure enables it to act as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. [, , ] In the provided research, it specifically coordinates through the nitrogen atoms, creating stable complexes with various transition metals like copper(II), zinc(II), and manganese(II). [, , ]
Q2: How does the coordination of 3-(2H-tetrazol-5-yl)pyridine differ across the studied metal complexes?
A2: While 3-(2H-tetrazol-5-yl)pyridine consistently coordinates through nitrogen atoms, the specific binding mode and resulting geometry vary depending on the metal ion:
- Copper(II) Complex: In diaquadichlorido[5-(3-pyridinio)tetrazolato-κN2]copper(II) dihydrate, the copper ion is hexacoordinated, forming a distorted octahedral geometry. [] Two nitrogen atoms from two separate 3-(2H-tetrazol-5-yl)pyridine ligands, two chloride ions, and two water molecules complete the coordination sphere. []
- Zinc(II) Complex: In tetraaquabis[5-(3-pyridyl)tetrazolido-κN5]zinc(II) tetrahydrate, the zinc ion exhibits a slightly distorted octahedral geometry. [] Here, two 3-(2H-tetrazol-5-yl)pyridine ligands coordinate through their pyridine nitrogen atoms, and four water molecules occupy the remaining positions. []
- Manganese(II) Complex: Similar to the zinc complex, tetraaquabis[5-(pyridin-3-yl)tetrazolido-κN5]manganese(II) tetrahydrate features a slightly distorted octahedral geometry around the manganese ion. [] Two 3-(2H-tetrazol-5-yl)pyridine ligands bind through their pyridine nitrogen atoms, and four water molecules complete the coordination. []
Q3: What role do hydrogen bonds play in the crystal structures of these metal complexes?
A3: Hydrogen bonding plays a crucial role in determining the solid-state structures of these complexes. In all three cases, the complexes are linked into extended networks:
- Copper(II) Complex: N—H⋯N, O—H⋯N, O—H⋯O, and O—H⋯Cl hydrogen bonds connect the molecules into two-dimensional sheets. []
- Zinc(II) and Manganese(II) Complexes: Both complexes utilize O—H⋯O and O—H⋯N hydrogen bonds to create three-dimensional network structures. [, ] These interactions involve the tetrazole groups, coordinated water molecules, and solvent water molecules. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)









